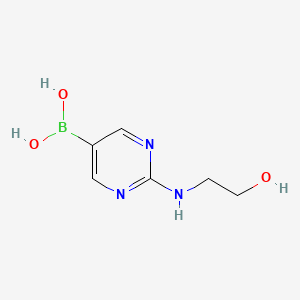
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a boronic acid derivative with a pyrimidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form stable complexes with diols, making them valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives. One common method includes the reaction of 2-aminopyrimidine with sulfuric acid to form 2-amino-5-sulfopyrimidine, which is then oxidized using ammonium nitrate in the presence of nitric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products
Aryl and Alkyl Derivatives: Formed through Suzuki–Miyaura and Chan-Lam coupling reactions.
Hydroxy Derivatives: Formed through protodeboronation reactions.
科学研究应用
Chemistry
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to form stable complexes with diols makes it valuable in various coupling reactions .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in the development of therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with diols is exploited in the development of sensors and other functional materials .
作用机制
The mechanism of action of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various chemical reactions, including coupling reactions and enzyme inhibition. The boronic acid group interacts with the active sites of enzymes, inhibiting their activity and making it a valuable tool in drug design .
相似化合物的比较
Similar Compounds
2-Aminopyrimidine-5-boronic Acid Pinacol Ester: Similar in structure but with a pinacol ester group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Another boronic acid derivative with a pyrimidine ring.
Uniqueness
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is unique due to its specific functional groups, which provide distinct reactivity and stability. Its ability to form stable complexes with diols and its versatility in various coupling reactions make it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
[2-(2-hydroxyethylamino)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O3/c11-2-1-8-6-9-3-5(4-10-6)7(12)13/h3-4,11-13H,1-2H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOJWRUCXXCYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCO)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














